1-([1,1'-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid

Lipophilicity Drug-likeness Partition coefficient

Medicinal chemistry programs often require conformationally constrained fluorinated building blocks to improve metabolic stability and binding selectivity. This ortho-biphenyl gem-difluorocyclopropane carboxylic acid directly addresses that need by providing a unique atropisomeric scaffold. Key advantages for your lead optimization campaigns: - Introduces a stable axial chirality (atropisomerism) that enforces a defined 3D shape, critical for achieving target selectivity in kinase inhibitors and GPCR modulators. - The gem-difluorocyclopropane ring serves as a metabolically stable bioisostere, resisting oxidative degradation that commonly limits cyclopropane-containing leads. - Enhanced lipophilicity (ALogP ≈2.79) targets hydrophobic enzyme pockets, enabling quantitative SAR correlations for membrane-associated receptors.

Molecular Formula C16H12F2O2
Molecular Weight 274.26 g/mol
Cat. No. B12300832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([1,1'-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid
Molecular FormulaC16H12F2O2
Molecular Weight274.26 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)(C2=CC=CC=C2C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C16H12F2O2/c17-16(18)10-15(16,14(19)20)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
InChIKeyWVJSHJSHYRUJGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ortho-Biphenyl Difluorocyclopropane Acid – Physicochemical Baseline


1-([1,1'-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS 2229448-80-8) is a gem‑difluorocyclopropane carboxylic acid derivative bearing an ortho‑biphenyl substituent at the cyclopropane C1 position. Its molecular formula is C₁₆H₁₂F₂O₂ with a molecular weight of 274.08–274.26 g·mol⁻¹ . The compound is supplied as a white solid with ≥95% purity and requires storage at 2–8 °C . It belongs to the class of fluorinated cyclopropane building blocks that have garnered significant interest in medicinal chemistry and agrochemical research owing to the unique conformational and electronic properties imparted by the gem‑difluoromethylene unit [1].

Why Ortho-Biphenyl Difluorocyclopropane Acid Cannot Be Replaced


Although several biphenyl‑difluorocyclopropane carboxylic acid isomers and simpler phenyl analogs are commercially available, they are not interchangeable. The ortho‑biphenyl substitution pattern introduces a sterically hindered, axially chiral environment that is absent in the para and meta isomers, leading to distinct conformational preferences and intermolecular interaction profiles . Furthermore, replacement of the biphenyl moiety with a simple phenyl group (e.g., 2,2‑difluoro‑1‑phenylcyclopropane‑1‑carboxylic acid) substantially alters lipophilicity, reducing logP by approximately 0.7–1.6 units depending on the calculation method, which critically impacts membrane permeability, solubility, and target binding in medicinal chemistry programs . The difluorocyclopropane ring itself provides metabolic stability advantages over non‑fluorinated cyclopropane analogs that are well‑documented in the literature, and omission of the fluorine atoms negates these benefits [1].

Quantitative Differentiation: Ortho-Biphenyl Acid vs. Analogs


Lipophilicity Comparison vs. Simple Phenyl Analog

The target compound exhibits a calculated partition coefficient (ALogP) of 2.79 , significantly exceeding that of the simpler phenyl analog 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid, which has an ALogP of 2.05 . This difference of 0.74 log units corresponds to an approximately 5.5‑fold higher lipophilicity, which can be advantageous for targets requiring enhanced membrane permeability or hydrophobic binding interactions.

Lipophilicity Drug-likeness Partition coefficient

Atropisomerism vs. Para Isomer

The ortho‑biphenyl substitution creates a sterically congested environment around the cyclopropane C1 position, with the two phenyl rings adopting a non‑coplanar, axially chiral conformation. In contrast, the para isomer (CAS 2229453-29-4) and meta isomer lack this atropisomeric character. The target compound has 3 rotatable bonds, a topological polar surface area of 37.3 Ų, and a hydrogen‑bond acceptor count of 4 , while the increased steric bulk (molecular weight 274.08 vs. the non‑fluorinated analog MW 238.28) restricts conformational freedom, potentially enhancing binding selectivity in chiral environments .

Atropisomerism Conformational restriction Stereochemistry

Metabolic Stability: Difluorocyclopropane vs. Non-Fluorinated

The gem‑difluoromethylene group on the cyclopropane ring is known to enhance metabolic stability by increasing the oxidation potential and reducing susceptibility to cytochrome P450-mediated degradation. The Beilstein J. Org. Chem. review (2021) documents that 1,1‑difluorocyclopropane derivatives exhibit improved pharmacokinetic profiles compared to their non‑fluorinated counterparts due to the electron‑withdrawing effect of fluorine and the increased C–F bond strength [1]. The target compound incorporates this motif, whereas the non‑fluorinated analog 1-([1,1'-biphenyl]-2-yl)cyclopropane-1-carboxylic acid (MW 238.28) lacks these protective fluorine atoms.

Metabolic stability Fluorine substitution Cyclopropane ring

Purity Benchmark and Storage Stability

The target compound is commercially supplied with a certified purity of ≥95% (HPLC) and a specified storage condition of 2–8 °C . The para isomer (CAS 2229453-29-4) is also offered at 95% purity but commands a different price point (€111.00/100 mg vs. €89.00/100 mg for the ortho isomer) . The defined storage temperature range ensures structural integrity of the difluorocyclopropane moiety, which is susceptible to ring‑opening under thermal stress.

Purity specification Storage stability Quality control

Application Scenarios for Ortho-Biphenyl Difluorocyclopropane Acid


Atropisomeric Scaffold for Chiral Drug Synthesis

The ortho‑biphenyl substitution generates a stable axial chirality (atropisomerism) that can be exploited to design conformationally constrained, stereochemically pure drug candidates. This scaffold is particularly valuable for targets where a defined three‑dimensional shape confers binding selectivity, as demonstrated by the growing class of atropisomeric kinase inhibitors and GPCR modulators [1].

Metabolic Stability via Fluorine Incorporation

The gem‑difluorocyclopropane motif is a well‑established bioisostere for improving the metabolic stability of cyclopropane‑containing leads. Researchers engaged in hit‑to‑lead or lead optimization programs can procure this building block to introduce fluorine atoms at a metabolically labile position, leveraging the class‑level evidence that 1,1‑difluorocyclopropanes resist oxidative degradation [1].

Lipophilic Binding Pocket SAR Studies

With an ALogP of 2.79 – approximately 0.74 log units higher than the mono‑phenyl analog – this compound serves as an ideal tool for SAR investigations targeting hydrophobic enzyme pockets or membrane‑associated receptors. The increased lipophilicity can be correlated with changes in cellular potency and target engagement in a quantitative manner [1].

Pesticidal Difluorocyclopropane Intermediate

Difluorocyclopropane carboxylic acid derivatives have been patented as intermediates for insecticidal and acaricidal compositions (US 4,701,563). The biphenyl‑substituted variant, with its enhanced lipophilicity and structural rigidity, is a suitable starting material for synthesizing novel pesticidal agents with potentially improved environmental persistence and target specificity [1].

Quote Request

Request a Quote for 1-([1,1'-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.